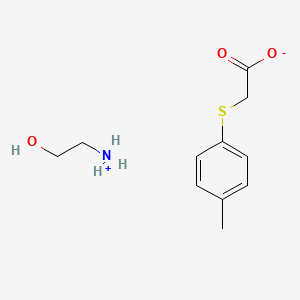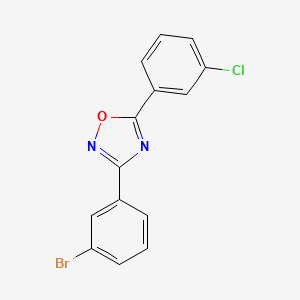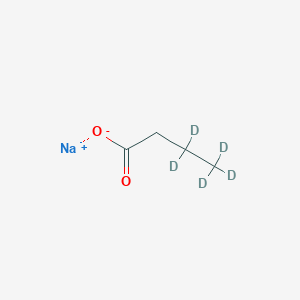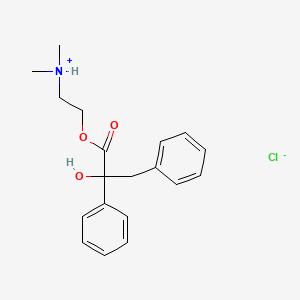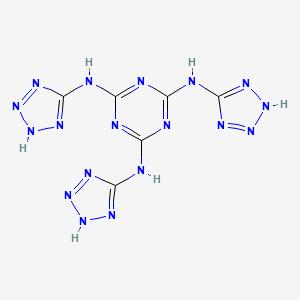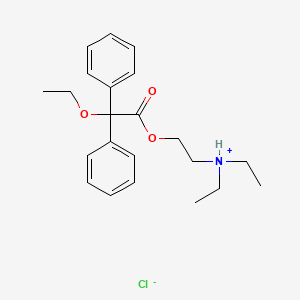
Glyceryl 2-isostearate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Glyceryl 2-isostearate is an ester derived from glycerin and isostearic acid. It is a highly substantive, rich, liquid emollient commonly used in personal care and cosmetic products. This compound offers excellent moisturizing properties, good spreadability, and low HLB (Hydrophilic-Lipophilic Balance) emulsifying properties, making it ideal for various skincare applications .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Glyceryl 2-isostearate is synthesized through the esterification of glycerol with isostearic acid. The reaction typically involves heating glycerol and isostearic acid in the presence of a catalyst, such as sulfuric acid or sodium hydroxide, to facilitate the esterification process. The reaction is carried out at elevated temperatures, usually between 150°C to 200°C, to ensure complete esterification .
Industrial Production Methods
In industrial settings, the production of this compound involves the transesterification of triglycerides with glycerol. This process is catalyzed by strong bases like sodium methoxide or potassium hydroxide. The reaction mixture is then subjected to distillation to remove any unreacted components and to purify the final product .
Analyse Chemischer Reaktionen
Types of Reactions
Glyceryl 2-isostearate primarily undergoes esterification and transesterification reactions. It can also participate in hydrolysis reactions under acidic or basic conditions, leading to the formation of glycerol and isostearic acid .
Common Reagents and Conditions
Esterification: Glycerol and isostearic acid in the presence of sulfuric acid or sodium hydroxide as catalysts.
Transesterification: Triglycerides and glycerol with sodium methoxide or potassium hydroxide as catalysts.
Hydrolysis: Acidic or basic conditions to break down the ester bond.
Major Products Formed
Esterification: this compound and water.
Transesterification: this compound and glycerol.
Hydrolysis: Glycerol and isostearic acid.
Wissenschaftliche Forschungsanwendungen
Glyceryl 2-isostearate has a wide range of applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry. Some of its notable applications include:
Cosmetic Industry: Used as an emollient and emulsifier in moisturizers, creams, and lotions due to its excellent moisturizing properties and ability to form stable emulsions.
Pharmaceuticals: Utilized in topical formulations to enhance the delivery of active ingredients through the skin.
Biotechnology: Employed in the formulation of biocompatible materials and drug delivery systems.
Industrial Applications: Used in the production of biodegradable lubricants and surfactants.
Wirkmechanismus
Glyceryl 2-isostearate exerts its effects primarily through its emollient and moisturizing properties. It forms a protective film on the skin’s surface, reducing transepidermal water loss and enhancing skin hydration. The compound’s low HLB value allows it to effectively emulsify oil and water phases, creating stable emulsions in cosmetic formulations .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Glyceryl Stearate: Another ester of glycerol, commonly used as an emulsifier and stabilizer in cosmetic formulations.
Glyceryl Monostearate: Used as a thickening agent and emulsifier in food and personal care products.
PEG-20 Glyceryl Triisostearate: A polyethylene glycol derivative used as a surfactant and emulsifier in cosmetics.
Uniqueness
Glyceryl 2-isostearate stands out due to its excellent moisturizing properties, low HLB value, and ability to form stable emulsions. Its biodegradability and eco-friendly nature make it a preferred choice in sustainable cosmetic formulations .
Eigenschaften
CAS-Nummer |
32057-14-0 |
|---|---|
Molekularformel |
C21H42O4 |
Molekulargewicht |
358.6 g/mol |
IUPAC-Name |
1,3-dihydroxypropan-2-yl 16-methylheptadecanoate |
InChI |
InChI=1S/C21H42O4/c1-19(2)15-13-11-9-7-5-3-4-6-8-10-12-14-16-21(24)25-20(17-22)18-23/h19-20,22-23H,3-18H2,1-2H3 |
InChI-Schlüssel |
MQXVQTFGCRTCRG-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)CCCCCCCCCCCCCCC(=O)OC(CO)CO |
Physikalische Beschreibung |
Solid |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


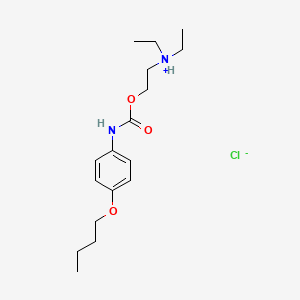
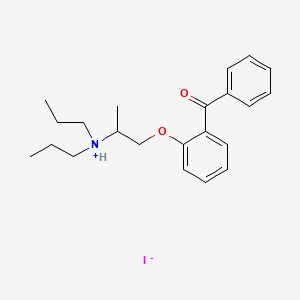
![[Bis(trimethylsilyl)methyl]triphenylphosphonium bromide](/img/structure/B13743517.png)
![tert-butyl N-[5-(azidomethyl)pyrazin-2-yl]carbamate](/img/structure/B13743527.png)
